molecular formula C9H18N2O B10838337 (4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine

(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine

Cat. No.: B10838337
M. Wt: 170.25 g/mol
InChI Key: LRHNWJTUXJXJRP-YUMQZZPRSA-N
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Description

(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an oxazolidine ring and dipropyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine typically involves the formation of the oxazolidine ring followed by the introduction of the dipropyl groups. One common method involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The dipropyl groups can then be introduced through alkylation reactions using suitable alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-4,5-Dipropyl-oxazolidin-(2Z)-ylideneamine is unique due to its specific dipropyl substituents and its ability to selectively inhibit neuronal nitric oxide synthase. This selectivity makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(4S,5S)-4,5-dipropyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H18N2O/c1-3-5-7-8(6-4-2)12-9(10)11-7/h7-8H,3-6H2,1-2H3,(H2,10,11)/t7-,8-/m0/s1

InChI Key

LRHNWJTUXJXJRP-YUMQZZPRSA-N

Isomeric SMILES

CCC[C@H]1[C@@H](OC(=N1)N)CCC

Canonical SMILES

CCCC1C(OC(=N1)N)CCC

Origin of Product

United States

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